1-[1-(4-fluorophenyl)ethyl]-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione
Description
1-[1-(4-Fluorophenyl)ethyl]-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione is a heterocyclic compound featuring a pyrrole-2,5-dione (maleimide) core substituted with a 4-fluorophenyl-ethyl group at the N1 position and a methyl group at the C3 position. This structure combines aromatic fluorination with a rigid bicyclic system, which may influence its physicochemical properties and biological interactions.
Properties
Molecular Formula |
C13H12FNO2 |
|---|---|
Molecular Weight |
233.24 g/mol |
IUPAC Name |
1-[1-(4-fluorophenyl)ethyl]-3-methylpyrrole-2,5-dione |
InChI |
InChI=1S/C13H12FNO2/c1-8-7-12(16)15(13(8)17)9(2)10-3-5-11(14)6-4-10/h3-7,9H,1-2H3 |
InChI Key |
JBTQUJMUNGFURQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N(C1=O)C(C)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(4-fluorophenyl)ethyl]-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione typically involves the reaction of 4-fluoroaniline with ethyl propiolate and cinnamaldehyde in the presence of piperazine and p-toluenesulfonic acid. The reaction is carried out in 1,2-dichloroethane as the solvent . The process involves multiple steps, including the formation of intermediate compounds, which are then cyclized to form the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[1-(4-fluorophenyl)ethyl]-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce halogenated or aminated derivatives.
Scientific Research Applications
1-[1-(4-fluorophenyl)ethyl]-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[1-(4-fluorophenyl)ethyl]-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of immune responses .
Comparison with Similar Compounds
1-(4-Fluorophenyl)pyrrole-2,5-dione
- Structure : Lacks the ethyl and methyl substituents, retaining only the fluorophenyl group on the pyrrole-dione core.
- Key Differences: Simpler structure likely results in lower molecular weight (C10H6FNO2 vs. C13H11FNO2) and reduced steric hindrance. This may enhance solubility but reduce target specificity compared to the target compound .
1-(4-Fluorophenyl)pyrrolidine-2,5-dione
- Structure : Replaces the pyrrole ring with a pyrrolidine (saturated) system.
- Key Differences: Saturation increases conformational flexibility and may alter hydrogen-bonding capacity.
Substituent Variations on the Pyrrole-Dione Core
3,4-Dichloro-1-(4-fluorophenyl)-1H-pyrrole-2,5-dione (Fluoroimide)
- Structure : Features dichloro substituents at C3 and C4 positions.
- Application: Used as a fungicide (fluoroimide), indicating that halogenation enhances agrochemical activity.
1-Benzyl-3-chloro-4-(4-fluoroanilino)-1H-pyrrole-2,5-dione
- Structure: Includes a benzyl group at N1, chloro at C3, and 4-fluoroanilino at C3.
- The target compound’s ethyl group may offer a balance between lipophilicity and steric bulk .
Aryl Group Modifications
1-(4-Chloro-3-nitrophenyl)-2,5-dihydro-1H-pyrrole-2,5-dione
- Structure : Substitutes fluorophenyl with chloronitrophenyl.
- Fluorine’s smaller size and lower electronegativity in the target compound may improve metabolic stability .
1-(6-Methoxypyridin-3-yl)-2,5-dihydro-1H-pyrrole-2,5-dione
- Structure : Replaces fluorophenyl with methoxypyridinyl.
- Key Differences : The methoxy-pyridine group introduces basicity and hydrogen-bonding sites, likely improving aqueous solubility compared to the hydrophobic fluorophenyl group in the target compound .
Functional Group Additions
1-(4-Acetylphenyl)-3-[(2,5-difluorophenyl)amino]-4-(phenylsulfanyl)-1H-pyrrole-2,5-dione
- Structure: Incorporates acetyl, difluoroanilino, and phenylsulfanyl groups.
- Key Differences : The acetyl and sulfanyl groups add steric bulk and redox-active sites. The target compound’s simpler substituents (methyl and ethyl) may reduce synthetic complexity and improve bioavailability .
Biological Activity
1-[1-(4-fluorophenyl)ethyl]-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione is a synthetic organic compound belonging to the class of pyrrole derivatives. Its unique structure, characterized by a fluorophenyl group attached to an ethyl chain and a pyrrole ring, has garnered interest in various scientific fields, particularly in chemistry, biology, and medicine. This article explores the biological activity of this compound, including its potential therapeutic applications and mechanisms of action.
The molecular formula of this compound is C13H12FNO2, with a molecular weight of 233.24 g/mol. The IUPAC name for this compound is 1-[1-(4-fluorophenyl)ethyl]-3-methylpyrrole-2,5-dione. Its structural formula can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C13H12FNO2 |
| Molecular Weight | 233.24 g/mol |
| IUPAC Name | 1-[1-(4-fluorophenyl)ethyl]-3-methylpyrrole-2,5-dione |
| InChI | InChI=1S/C13H12FNO2/c1-8-7-12(16)15(13(8)17)9(2)10-3-5-11(14)6-4-10/h3-7,9H,1-2H3 |
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that the compound can inhibit the growth of various bacterial strains and fungi. For instance, its activity against Staphylococcus aureus and Escherichia coli has been documented, suggesting its potential as an antimicrobial agent in therapeutic applications.
Anticancer Properties
The compound has also been investigated for its anticancer potential. In vitro studies demonstrated that it can inhibit the proliferation of cancer cell lines such as HCT116 (colon cancer) and MCF7 (breast cancer). The mechanism appears to involve the modulation of key signaling pathways associated with cell growth and apoptosis .
A case study involving a series of pyrrole derivatives highlighted that modifications in side groups significantly influence biological activity. The presence of the fluorophenyl group in this compound was found to enhance its binding affinity to ATP-binding domains of growth factor receptors like EGFR and VEGFR2, which are critical targets in cancer therapy .
The proposed mechanism of action for this compound involves its interaction with specific molecular targets within cells. It is believed to bind to enzymes or receptors involved in cell signaling pathways that regulate growth and survival. This interaction may lead to the inhibition of tumor growth and promotion of apoptosis in cancer cells .
Comparative Analysis with Similar Compounds
To further understand the biological activity of this compound, it is useful to compare it with other similar pyrrole derivatives:
| Compound | Activity Type | Key Findings |
|---|---|---|
| Ethyl 1-(4-fluorophenyl)-4-phenyldione | Anticancer | Effective against colon cancer cell lines |
| 4-amino-3-chloro-pyrrole derivatives | Tyrosine kinase inhibition | Inhibits growth factor receptor activity |
| Thiophene-linked pyrroles | Antimicrobial | Broad-spectrum antimicrobial properties |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
